![molecular formula C10H15NO2 B12507188 (1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12507188.png)
(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime ethers or nitrile oxides.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxime ethers, while reduction can produce amines.
Scientific Research Applications
(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex bicyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, influencing the activity of these biomolecules.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but contains nitrogen atoms in the ring.
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: Another bicyclic compound with different functional groups.
Uniqueness
(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to other similar bicyclic compounds.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1R,4S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/t6-,10+/m1/s1 |
InChI Key |
YRNPDSREMSMKIY-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(=NO)C2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


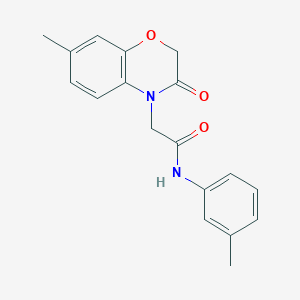
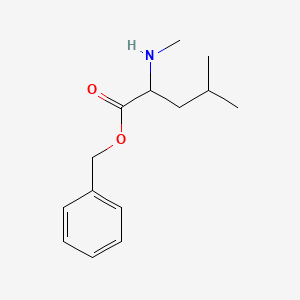
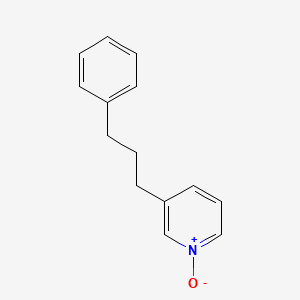
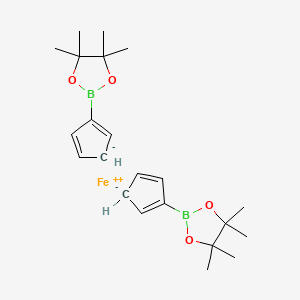
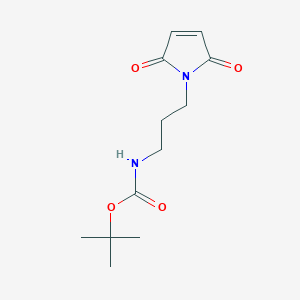

![5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12507137.png)
![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)
![4-[1-(Dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12507157.png)
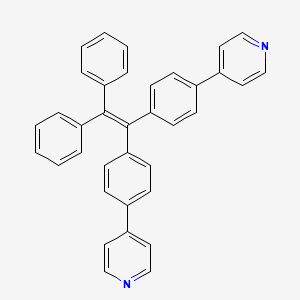
![9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B12507176.png)

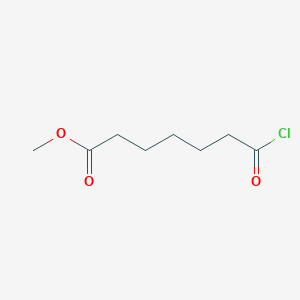
amino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid](/img/structure/B12507185.png)
